2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol
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Description
2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 36324-02-4 . It has a molecular weight of 155.16 .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is C6H9N3O2 . The InChI code for this compound is 1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.16 . It’s typically stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Antiviral and Antileukemic Agents
- Scientific Field: Medical Chemistry
- Application Summary: 2-Aminopyrimidin-4 (3H)-one and its derivatives have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
- Results or Outcomes: One of these compounds, 5-bromo-6-phenylisocytosine (also known as bropirimine), has found use in clinical practice not only as an effective immunomodulator, but also as a drug for the treatment of bladder cancer .
Combat Hyperuricemia
- Scientific Field: Pharmacology
- Application Summary: Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat hyperuricemia .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Neurodegenerative Disorders
- Scientific Field: Neurology
- Application Summary: Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat neurodegenerative disorders .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Anti-inflammatory and Hormonal Agents
- Scientific Field: Pharmacology
- Application Summary: Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed as anti-inflammatory and hormonal agents .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Proteomics Research
- Scientific Field: Proteomics
- Application Summary: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is used in proteomics research .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Anticancer Drugs
- Scientific Field: Oncology
- Application Summary: A series of novel 2-amino-5-ethylpyrimidine derivatives were designed and synthesized for the purpose of discovering high efficiency and low toxic anticancer drugs .
- Methods of Application: The specific methods of application or experimental procedures involve the design and synthesis of these compounds .
- Results or Outcomes: Their antiproliferative activities against four human cancer cells were evaluated by MTT assay .
properties
IUPAC Name |
2-amino-5-(2-hydroxyethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-6-8-3-4(1-2-10)5(11)9-6/h3,10H,1-2H2,(H3,7,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOSGJQIFLDIGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189863 |
Source
|
Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol | |
CAS RN |
36324-02-4 |
Source
|
Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036324024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC528418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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